molecular formula C53H53Cl6NO18 B131897 2',7-Bis-O-{[(2,2,2,-Trichloroethyl)oxy]carbonyl Paclitaxel CAS No. 100449-86-3

2',7-Bis-O-{[(2,2,2,-Trichloroethyl)oxy]carbonyl Paclitaxel

Cat. No.: B131897
CAS No.: 100449-86-3
M. Wt: 1204.7 g/mol
InChI Key: OQFBSZMVMFMSTB-DOWBJONWSA-N
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Description

The compound “2',7-Bis-O-{[(2,2,2,-Trichloroethyl)oxy]carbonyl Paclitaxel” is a complex organic molecule with multiple functional groups. This compound is characterized by its intricate structure, which includes acetoxy, benzamido, phenyl, and trichloroethoxycarbonyloxy groups, among others. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including protection and deprotection of functional groups, formation of ester and amide bonds, and introduction of trichloroethoxycarbonyloxy groups. Each step would require specific reagents and conditions, such as:

    Protection/Deprotection: Use of protecting groups like TBDMS (tert-butyldimethylsilyl) for hydroxyl groups.

    Esterification: Reaction of carboxylic acids with alcohols in the presence of catalysts like DCC (dicyclohexylcarbodiimide).

    Amidation: Formation of amide bonds using reagents like EDC (ethyl(dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 (sodium borohydride).

    Substitution: Nucleophilic substitution reactions involving the trichloroethoxycarbonyloxy groups.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4 (potassium permanganate).

    Reducing Agents: NaBH4, LiAlH4 (lithium aluminium hydride).

    Catalysts: DCC, EDC, HOBt.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, the compound might be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.

Industry

In industry, the compound might be used in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific molecular targets and pathways. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. Alternatively, if the compound acts as a receptor agonist or antagonist, it might bind to the receptor and modulate its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2',7-Bis-O-{[(2,2,2,-Trichloroethyl)oxy]carbonyl Paclitaxel
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H53Cl6NO18/c1-27-33(74-45(66)39(76-47(68)72-26-53(57,58)59)37(30-16-10-7-11-17-30)60-43(64)31-18-12-8-13-19-31)23-51(69)42(77-44(65)32-20-14-9-15-21-32)40-49(6,41(63)38(73-28(2)61)36(27)48(51,4)5)34(75-46(67)71-25-52(54,55)56)22-35-50(40,24-70-35)78-29(3)62/h7-21,33-35,37-40,42,69H,22-26H2,1-6H3,(H,60,64)/t33-,34-,35+,37-,38+,39+,40-,42-,49+,50-,51+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFBSZMVMFMSTB-DOWBJONWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)OCC(Cl)(Cl)Cl)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)OCC(Cl)(Cl)Cl)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H53Cl6NO18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90555195
Record name (5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-benzamido-3-phenyl-2-{[(2,2,2-trichloroethoxy)carbonyl]oxy}propanoyl]oxy}-1-hydroxy-9-oxo-7-{[(2,2,2-trichloroethoxy)carbonyl]oxy}-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1204.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100449-86-3
Record name (5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-benzamido-3-phenyl-2-{[(2,2,2-trichloroethoxy)carbonyl]oxy}propanoyl]oxy}-1-hydroxy-9-oxo-7-{[(2,2,2-trichloroethoxy)carbonyl]oxy}-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90555195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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